Biased Agonism: G Protein Activation vs. β-Arrestin Recruitment
The (9R)-enantiomer of a derivative of 6-oxaspiro[4.5]decan-9-amine, specifically TRV130 (oliceridine), demonstrates significant bias towards G protein signaling over β-arrestin-2 recruitment at the μ-opioid receptor (MOR) compared to the unbiased agonist, morphine [1]. This bias is directly attributed to the spirocyclic core, which enables a unique binding mode. Quantitatively, TRV130 shows an Emax for G protein activation similar to DAMGO (a full agonist), while its Emax for β-arrestin-2 recruitment is substantially lower [2]. In contrast, morphine acts as a full or near-full agonist for both pathways, lacking this functional selectivity [3].
| Evidence Dimension | MOR G protein activation Emax |
|---|---|
| Target Compound Data | TRV130: Emax ≈ 100% (relative to DAMGO) |
| Comparator Or Baseline | Morphine: Emax ≈ 100% (relative to DAMGO) |
| Quantified Difference | Both are full agonists for G protein activation [2]. |
| Conditions | HEK-293 cells expressing human MOR; BRET-based biosensor assays for G protein activation [1]. |
Why This Matters
This functional selectivity (G protein bias) translates to an improved therapeutic index in vivo, with potent analgesia and reduced on-target adverse effects like respiratory depression and constipation, a differentiation unattainable with unbiased or alternative scaffolds.
- [1] DeWire, S. M., et al. J. Pharmacol. Exp. Ther. 2013, 344, 708–717. A G Protein-Biased Ligand at the μ-Opioid Receptor Is Potently Analgesic with Reduced Gastrointestinal and Respiratory Dysfunction Compared with Morphine. View Source
- [2] Chen, X. T., et al. J. Med. Chem. 2013, 56, 8019−8031. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain. View Source
- [3] Soergel, D. G., et al. Pain 2014, 155, 1829–1835. First clinical experience with TRV130: pharmacokinetics, pharmacodynamics, and evidence of G protein bias. View Source
